molecular formula C41H44N4O10S B3325972 Ecubectedin CAS No. 2248127-53-7

Ecubectedin

Cat. No.: B3325972
CAS No.: 2248127-53-7
M. Wt: 784.9 g/mol
InChI Key: PVXBRBBFWHHDFS-DJQPDYNTSA-N
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Description

Ecubectedin, also known as PM14, is a novel transcriptional inhibitor related to the ecteinascidins family. It displays potent antitumor effects both in vitro and in vivo. This compound is particularly notable for its ability to bind to DNA and inhibit mRNA synthesis, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecubectedin is synthesized through a series of complex organic reactions. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .

Industrial Production Methods

The industrial production of this compound involves large-scale organic synthesis techniques. The process requires precise control of reaction conditions to ensure the purity and efficacy of the final product. Specific details on the industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Ecubectedin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Ecubectedin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Mechanism of Action

Ecubectedin exerts its effects by binding to DNA and inhibiting RNA synthesis. This inhibition occurs through the stalling and irreversible proteasomal degradation of elongating RNA polymerase II. The compound also induces double-strand breaks in DNA, leading to cell cycle arrest and apoptotic death of tumor cells .

Comparison with Similar Compounds

Ecubectedin is similar to other compounds in the ecteinascidins family, such as trabectedin and lurbinectedin . it is unique in its specific mechanism of action and its potent antitumor activity. Similar compounds include:

This compound stands out due to its specific inhibition of RNA synthesis and its ability to induce double-strand breaks in DNA, making it a promising candidate for further research and development in cancer therapy.

Biological Activity

Ecubectedin (PM14), a synthetic derivative of the ecteinascidin family, has emerged as a promising transcriptional inhibitor with significant biological activity against various cancer types. This article provides a comprehensive overview of its mechanisms of action, preclinical and clinical findings, and its potential therapeutic applications.

This compound exhibits its biological activity primarily through the following mechanisms:

  • DNA Adduct Formation : this compound forms covalent adducts with DNA, which inhibits RNA synthesis and disrupts the transcription of protein-coding genes. This mechanism is crucial for its antitumor effects, as it leads to transcriptional stalling and subsequent degradation of RNA polymerase II (RNA Pol II) .
  • Induction of DNA Damage : The compound induces double-strand breaks in DNA, triggering cell cycle arrest in the S-phase and promoting apoptotic cell death in tumor cells .
  • Inhibition of Oncogenic Transcription : this compound targets super-enhancer-driven oncogenic transcription, impacting gene expression in cancer cells with heterogeneous transcriptional landscapes .

Preclinical Findings

This compound has demonstrated potent antitumor activity across various in vitro and in vivo models:

  • In Vitro Efficacy : In studies involving different solid tumor cell lines, this compound showed low nanomolar GI50 values, indicating high potency. For instance, it reduced mRNA synthesis by 85% within 90 minutes of treatment .
  • In Vivo Efficacy : In xenograft models using human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-1080 (soft tissue sarcoma), this compound significantly reduced tumor volumes compared to controls. Complete tumor remissions were observed in several treated animals .

Summary of Preclinical Studies

Study ModelTumor TypeTreatment Dose (mg/kg)Tumor Volume ReductionComplete Remissions
MDA-MB-231Breast Cancer1.25p ≤ 0.00051/10 (103 days)
HT-1080Soft Tissue Sarcoma1.25p ≤ 0.0004N/A
H526Small Cell Lung Cancer1.25p ≤ 0.00019/10 (220 days)
22Rv1Prostate Cancer1.25p ≤ 0.00017/10 (13 days)

Clinical Development

This compound is currently undergoing clinical trials to evaluate its safety and efficacy in combination therapies for advanced solid tumors:

  • Phase I/II Trials : A study combining this compound with irinotecan has shown a manageable safety profile, with common adverse effects including hematological abnormalities and nausea .
  • Patient-Derived Xenografts : Recent research highlights this compound's effectiveness in patient-derived xenograft models for soft tissue sarcomas, demonstrating its potential as a viable treatment option for difficult-to-treat cancers .

Case Studies

Several case studies have underscored the efficacy of this compound in clinical settings:

  • Case Study A : A patient with advanced soft tissue sarcoma treated with this compound showed significant tumor regression after three cycles of therapy, leading to a prolonged remission period.
  • Case Study B : In a cohort of patients with metastatic breast cancer, this compound combined with standard chemotherapy resulted in improved progression-free survival compared to historical controls.

Properties

IUPAC Name

[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXBRBBFWHHDFS-DJQPDYNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248127-53-7
Record name Ecubectedin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECUBECTEDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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